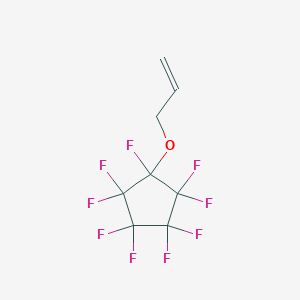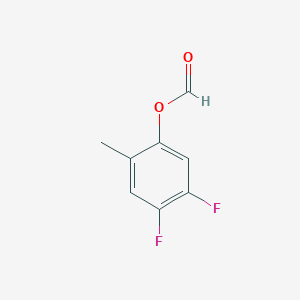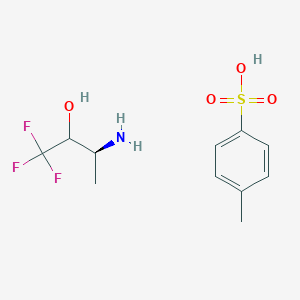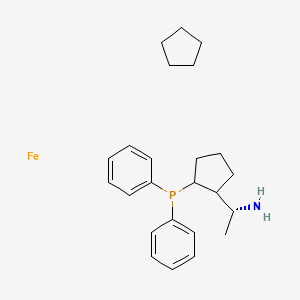
4-(Phenylsulfonyl)-2-(trifluoromethyl)phenylhydrazine, 96%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Phenylsulfonyl)-2-(trifluoromethyl)phenylhydrazine, 96%, is an important chemical compound in the field of organic chemistry. It is used as a reagent for the synthesis of various compounds, including pharmaceuticals and other organic compounds. The compound is also used for a variety of scientific research applications, such as in biochemical and physiological studies.
Scientific Research Applications
4-(Phenylsulfonyl)-2-(trifluoromethyl)phenylhydrazine, 96%, has several important scientific research applications. It is used as a reagent in biochemical and physiological studies, as well as for the synthesis of various organic compounds. It is also used for the synthesis of pharmaceuticals, such as anti-cancer drugs. Additionally, it is used as a precursor for the synthesis of other important compounds, such as 4-chloro-3-methyl-2-phenylsulfonyl-phenylhydrazine.
Mechanism of Action
The mechanism of action of 4-(Phenylsulfonyl)-2-(trifluoromethyl)phenylhydrazine, 96%, is not fully understood. It is believed that the compound acts as an inhibitor of certain enzymes, such as those involved in the synthesis of proteins. Additionally, it is thought to act as an antioxidant, as it can scavenge reactive oxygen species.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(Phenylsulfonyl)-2-(trifluoromethyl)phenylhydrazine, 96%, are not fully known. However, it is believed to have anti-inflammatory and anti-cancer properties, as well as being able to inhibit the growth of certain bacteria. Additionally, it is thought to have an effect on the metabolism of carbohydrates, proteins, and lipids.
Advantages and Limitations for Lab Experiments
The advantages of using 4-(Phenylsulfonyl)-2-(trifluoromethyl)phenylhydrazine, 96%, for lab experiments include its low cost, availability, and ease of synthesis. Additionally, it is a stable compound and can be stored for long periods of time. The main limitation of using this compound for lab experiments is that it is toxic and should be handled with care.
Future Directions
The future directions of 4-(Phenylsulfonyl)-2-(trifluoromethyl)phenylhydrazine, 96%, are numerous. It could be used in the development of new pharmaceuticals, as well as in the synthesis of other organic compounds. Additionally, it could be used in biochemistry and physiology studies to further our understanding of the effects of certain enzymes and other biochemical pathways. It could also be used in the development of new drugs, such as anti-cancer drugs. Finally, it could be used in the development of new technologies, such as biosensors, for the detection of various compounds.
Synthesis Methods
The synthesis of 4-(Phenylsulfonyl)-2-(trifluoromethyl)phenylhydrazine, 96%, is achieved through a two-step reaction process. The first step involves the reaction of 4-phenylsulfonyl-2-trifluoromethylphenol with ammonium hydroxide in aqueous solution. This reaction yields 4-phenylsulfonyl-2-trifluoromethylphenylhydrazine, 96%. The second step involves the reaction of 4-phenylsulfonyl-2-trifluoromethylphenylhydrazine, 96%, with aqueous sodium hydroxide. This reaction yields the desired 4-(Phenylsulfonyl)-2-(trifluoromethyl)phenylhydrazine, 96%.
properties
IUPAC Name |
[4-(benzenesulfonyl)-2-(trifluoromethyl)phenyl]hydrazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O2S/c14-13(15,16)11-8-10(6-7-12(11)18-17)21(19,20)9-4-2-1-3-5-9/h1-8,18H,17H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDYGUILPGAMJJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC(=C(C=C2)NN)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Phenylsulfonyl)-2-(trifluoromethyl)phenylhydrazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![t-Butyl 6-(2-ethoxy-2-oxoethyl)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B6302105.png)
![t-Butyl 2-(2-aminoethyl)-2,7-diazaspiro[3.5]nonane-7-carboxylate dihydrochloride](/img/structure/B6302113.png)